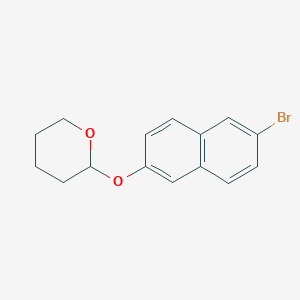
2-(6-Bromo-2-naphthoxy)tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-naphthoxy)tetrahydropyran is a chemical compound with the molecular formula C15H15BrO2 and a molecular weight of 307.19 g/mol It is a derivative of naphthalene, featuring a bromine atom at the 6th position and a tetrahydropyran ring attached to the 2nd position of the naphthoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-naphthoxy)tetrahydropyran typically involves the reaction of 6-bromo-2-naphthol with tetrahydropyran under specific conditions. One common method includes the use of a base-catalyzed etherification reaction, where 6-bromo-2-naphthol is treated with tetrahydropyran in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-2-naphthoxy)tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The naphthoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the naphthoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(6-methoxy-2-naphthoxy)tetrahydropyran, while oxidation with potassium permanganate could produce a quinone derivative.
Applications De Recherche Scientifique
2-(6-Bromo-2-naphthoxy)tetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in materials science research.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2-naphthoxy)tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthoxy group play crucial roles in its binding affinity and specificity. The tetrahydropyran ring can influence the compound’s overall conformation and stability, affecting its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of 2-(6-Bromo-2-naphthoxy)tetrahydropyran.
2-(Phenylthio)tetrahydropyran: Another tetrahydropyran derivative with different substituents.
6-Bromo-2-naphthoic acid: A related compound with a carboxylic acid group instead of the naphthoxy group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the tetrahydropyran ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specific research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Propriétés
Numéro CAS |
102938-66-9 |
|---|---|
Formule moléculaire |
C15H15BrO2 |
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
2-(6-bromonaphthalen-2-yl)oxyoxane |
InChI |
InChI=1S/C15H15BrO2/c16-13-6-4-12-10-14(7-5-11(12)9-13)18-15-3-1-2-8-17-15/h4-7,9-10,15H,1-3,8H2 |
Clé InChI |
HQVYJZNFRLOZIB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



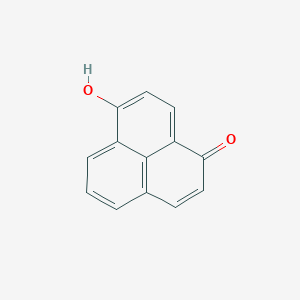
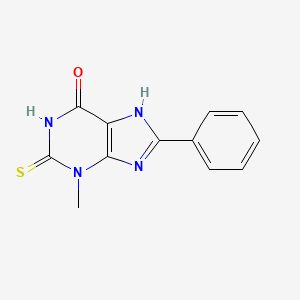
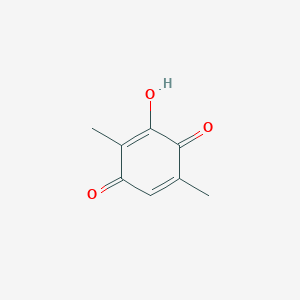
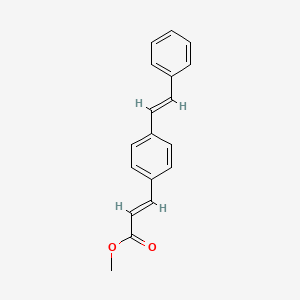
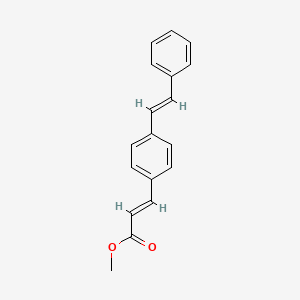
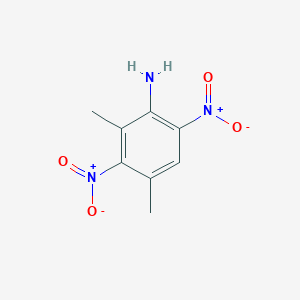

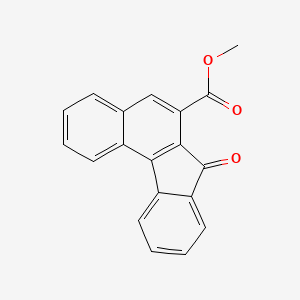
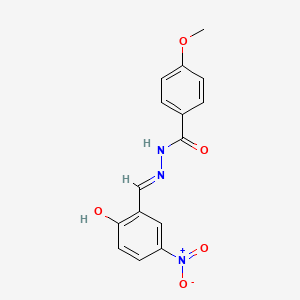
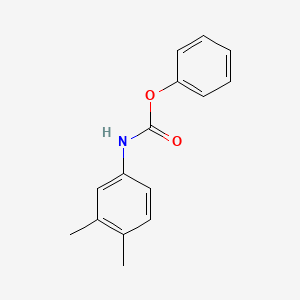

![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)

